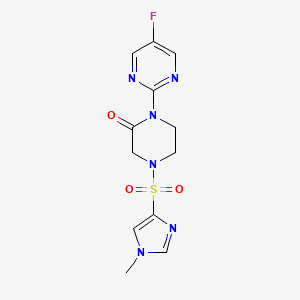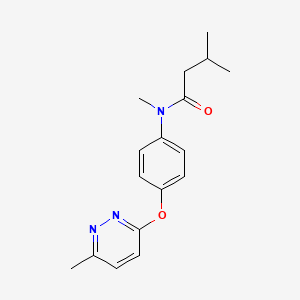
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone with a phenyl group substituted with a 6-methylpyridazin-3-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of the 6-methylpyridazin-3-yloxy intermediate: This involves the reaction of 6-methylpyridazine with an appropriate halogenated phenol under basic conditions to form the 6-methylpyridazin-3-yloxy intermediate.
Coupling with the butanamide backbone: The intermediate is then coupled with N,3-dimethylbutanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,3-dimethyl-N-(4-phenyl)butanamide: Lacks the 6-methylpyridazin-3-yloxy moiety.
N,3-dimethyl-N-(4-(pyridazin-3-yl)oxy)phenyl)butanamide: Lacks the methyl group on the pyridazine ring.
Uniqueness
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide is unique due to the presence of the 6-methylpyridazin-3-yloxy moiety, which imparts specific chemical and biological properties not found in similar compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.
特性
IUPAC Name |
N,3-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)11-17(21)20(4)14-6-8-15(9-7-14)22-16-10-5-13(3)18-19-16/h5-10,12H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLBVGDHOBMBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
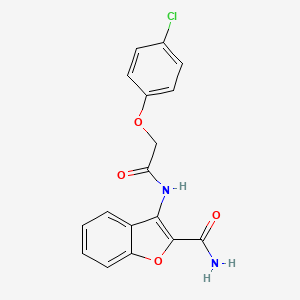
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)
![N-(3-fluoro-4-methylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2353940.png)

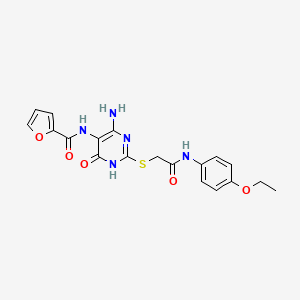
![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)
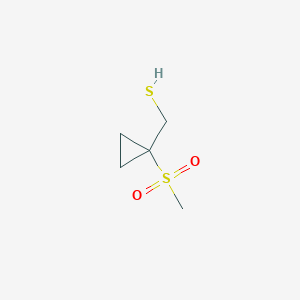
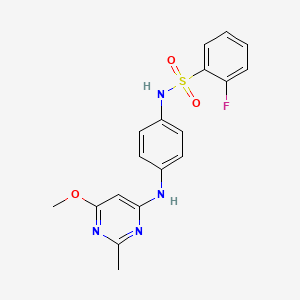
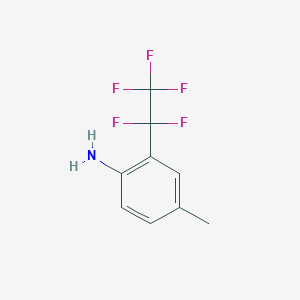
![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2353953.png)
